2-Iodo-3-methoxythiophene
Description
Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, a field that explores the synthesis, properties, and applications of cyclic compounds containing atoms of at least two different elements in their rings. nih.govresearchgate.net Thiophenes, which are five-membered aromatic rings containing a sulfur atom, are found in various natural products and are integral to many synthetic compounds with significant pharmacological activities. nih.govresearchgate.neteprajournals.com Their structural similarity to benzene (B151609), yet with distinct electronic characteristics due to the presence of the sulfur heteroatom, makes them valuable building blocks in medicinal chemistry and materials science. eprajournals.com The thiophene nucleus is a versatile scaffold that can be extensively modified, allowing for the creation of a diverse array of bioactive molecules and functional materials. researchgate.netbohrium.com Researchers continuously explore new synthetic routes to thiophene derivatives to access novel compounds with enhanced biological and physical properties. nih.govbohrium.commdpi.com
Role of Halogenated Thiophenes as Versatile Building Blocks in Organic Synthesis and Materials Science
Halogenated thiophenes, a sub-class of thiophene derivatives, are particularly important as versatile building blocks in organic synthesis and materials science. nih.govsciforum.netresearchgate.net The presence of a halogen atom, such as chlorine, bromine, or iodine, on the thiophene ring provides a reactive handle for a variety of cross-coupling reactions. jcu.edu.au These reactions, including well-established methods like Suzuki-Miyaura, Stille, and Kumada couplings, enable the formation of new carbon-carbon bonds, facilitating the construction of complex molecular architectures. jcu.edu.au
This reactivity is crucial for synthesizing conjugated polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. smolecule.com The specific halogen influences the reactivity, with iodinated thiophenes often being the most reactive and versatile. jcu.edu.au Furthermore, halogenated thiophenes serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The ability to selectively introduce and manipulate halogen substituents on the thiophene core allows chemists to fine-tune the electronic and physical properties of the resulting molecules for specific applications. rsc.org
Distinctive Features of the 2-Iodo-3-methoxythiophene Substitution Pattern
The specific substitution pattern of this compound confers a unique set of properties that make it a particularly valuable reagent in chemical synthesis. The iodine atom at the 2-position is a highly effective leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position. smolecule.com The methoxy (B1213986) group at the adjacent 3-position exerts a significant electronic influence on the thiophene ring. thieme-connect.de
This electron-donating group can affect the regioselectivity of subsequent reactions and modulate the electronic properties of the final products. thieme-connect.de The interplay between the reactive iodo group and the directing methoxy group allows for precise control over the synthesis of complex, highly functionalized thiophene derivatives. smolecule.com This makes this compound an attractive starting material for the creation of advanced materials with tailored electronic and optical characteristics, as well as for the synthesis of intricate organic molecules with potential biological activity. smolecule.com
Table 1: Comparison of Halogenated 3-Methoxythiophene (B46719) Derivatives
| Compound | Halogen Substituent | Reactivity in Cross-Coupling Reactions | Key Features |
| This compound | Iodine | High | The iodine atom is an excellent leaving group, making it highly versatile for various chemical transformations. |
| 2-Bromo-3-methoxythiophene | Bromine | Moderate | Less reactive than the iodo derivative but still a useful building block. |
| 2-Chloro-3-methoxythiophene | Chlorine | Low | The least reactive of the three, requiring more stringent reaction conditions. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iodo-3-methoxythiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVLWDRUSKHAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440793 | |
| Record name | 2-Iodo-3-methoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64435-22-9 | |
| Record name | 2-Iodo-3-methoxythiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Iodo 3 Methoxythiophene and Analogous Structures
Direct Iodination Strategies for Thiophene (B33073) Rings
Direct iodination involves the introduction of an iodine atom onto an existing thiophene ring system. The regiochemical outcome of this electrophilic substitution is heavily influenced by the directing effects of the substituents on the ring and the choice of iodinating agent and catalyst. For 3-methoxythiophene (B46719), the electron-donating methoxy (B1213986) group activates the ring, primarily directing substitution to the C2 and C5 positions.
A widely employed and efficient method for the synthesis of 2-iodo-3-methoxythiophene is the electrophilic iodination of 3-methoxythiophene using N-Iodosuccinimide (NIS). chemicalbook.comresearchgate.net NIS is a convenient and solid source of electrophilic iodine. organic-chemistry.org The reaction's efficiency and regioselectivity are often enhanced by the use of an acid catalyst. researchgate.netresearchgate.net
Research has demonstrated that activating NIS with a catalytic amount of an acid, such as p-toluenesulfonic acid (PTSA), in a green solvent like ethanol (B145695) provides a simple, fast, and high-yielding route to the desired product. chemicalbook.comresearchgate.net This approach often results in a pure product that does not require extensive purification. researchgate.net The reaction proceeds under mild conditions, typically at room temperature, and is completed in a short timeframe. chemicalbook.com For instance, the reaction of 3-methoxythiophene with one equivalent of NIS in the presence of 10 mol% PTSA in ethanol at 25°C yields this compound regioselectively. chemicalbook.com
Other acidic catalysts, such as trifluoroacetic acid (TFA), have also been proven effective in promoting the iodination of electron-rich aromatic compounds with NIS. researchgate.netorganic-chemistry.org The active iodinating species in these reactions is believed to be a more potent electrophile generated in situ from the interaction between NIS and the acid catalyst. organic-chemistry.org
| Substrate | Iodinating Agent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 3-Methoxythiophene | NIS (1 equiv.) | PTSA (10%) | Ethanol | 25 | 0.17 | This compound | 80 | chemicalbook.com |
| Methoxy-substituted aromatics | NIS | TFA (catalytic) | Acetonitrile (B52724) | RT | < 16 | Mono-iodinated products | Excellent | researchgate.netorganic-chemistry.orgdiva-portal.org |
This table is interactive and allows for sorting and filtering of data.
Metal-catalyzed reactions represent another significant avenue for the direct iodination of thiophene rings. These methods often involve C-H bond activation and can offer alternative or complementary regioselectivity compared to classic electrophilic substitution. Palladium (Pd) catalysts are particularly prominent in this area. organic-chemistry.orgrsc.org
While direct palladium-catalyzed iodination of non-activated C(sp³)–H bonds has been developed using aryl iodides as the iodine source, ethz.chethz.ch the direct C-H iodination of electron-rich heterocycles like thiophene is also feasible. Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for the direct 5-arylation of 2-substituted thiophenes, and similar principles can be applied to halogenation. rsc.org Gold(I) catalysis has also been utilized for the efficient iodination of various electron-rich arenes with NIS under mild conditions. organic-chemistry.org
Furthermore, copper-catalyzed halogen exchange, known as the Finkelstein reaction, provides a method to convert aryl bromides into aryl iodides, a transformation that can be applied to brominated thiophene precursors. nih.gov
| Reaction Type | Catalyst System | Iodine Source | Substrate Type | Key Features | Ref. |
| C-H Iodination | Gold(I) complex | NIS | Electron-rich arenes | Mild conditions, high efficiency | organic-chemistry.org |
| Transfer Iodination | Palladium(0)/Light | Aryl iodides | Non-activated C(sp³)–H | Mild conditions, tolerates sensitive groups | ethz.chethz.ch |
| Halogen Exchange | Copper(I) iodide / Diamine ligand | Sodium iodide | Aryl bromides | Broad scope, excellent yields | nih.gov |
| Direct Arylation | Pd(OAc)₂ (ligand-less) | N/A (for arylation) | Thiophene derivatives | Low catalyst loading, high atom-economy | rsc.org |
This table is interactive and allows for sorting and filtering of data.
Precursor-Based Synthesis of Functionalized Iodothiophenes
This synthetic paradigm involves either modifying a functionalized thiophene precursor or constructing the iodothiophene ring from acyclic starting materials. These methods provide access to a wide range of substituted iodothiophenes that may not be readily available through direct iodination.
The synthesis of this compound from 3-methoxythiophene is a prime example of this subclass. The inherent electronic properties of the methoxy group are exploited to control the site of iodination. As an ortho-, para-directing group, the C2 and C5 positions of the 3-methoxythiophene ring are electronically activated towards electrophilic attack. Due to steric hindrance from the methoxy group at the C3 position, electrophilic substitution, including iodination, preferentially occurs at the C2 position, leading to the desired product with high regioselectivity. researchgate.net This inherent regiocontrol is a key advantage when starting with appropriately substituted methoxythiophene precursors.
Halogen-metal exchange is a powerful and widely used method for preparing organometallic reagents, particularly organolithium compounds, which can then be trapped with an electrophile. wikipedia.orgias.ac.in This two-step sequence allows for the regioselective introduction of an iodine atom.
The synthesis can start from a brominated precursor, such as 2-bromo-3-methoxythiophene. This precursor would be treated with an alkyllithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. nih.gov This step rapidly exchanges the bromine atom for a lithium atom, generating a highly reactive 3-methoxy-2-lithiothiophene intermediate. wikipedia.org Subsequent quenching of this organolithium species with an iodine source, such as molecular iodine (I₂), furnishes the target compound, this compound. This strategy offers excellent regiochemical control, as the position of the iodine is determined by the position of the initial halogen atom. acs.org
| Precursor | Reagent 1 | Intermediate | Reagent 2 (Electrophile) | Product | Ref. |
| 2-Bromo-3-methoxythiophene | n-Butyllithium | 3-Methoxy-2-lithiothiophene | Iodine (I₂) | This compound | wikipedia.org |
| 2-Iodothiophene | Lithium diisopropylamide (LDA) | 2-Iodo-5-lithiothiophene | Various electrophiles | 5-Substituted-2-iodothiophenes | york.ac.uk |
| 3-Bromothiophene-2-carboxylic acid | t-Butyllithium | 3-Lithiothiophene-2-carboxylate | D₂O (for quenching studies) | 3-Deutero-thiophene-2-carboxylic acid | nih.gov |
This table is interactive and allows for sorting and filtering of data.
Iodocyclization reactions provide a direct route to substituted iodothiophenes by constructing the heterocyclic ring and installing the iodine atom in a single, often highly regioselective, step. nih.gov These methods typically start with functionalized acyclic precursors containing a sulfur atom and an alkyne moiety. mdpi.com
A notable example is the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.org In this process, the substrate reacts with molecular iodine in the presence of a mild base like sodium bicarbonate. The proposed mechanism involves the formation of an iodonium (B1229267) cation intermediate from the alkyne, which then undergoes a 5-endo-dig cyclization via nucleophilic attack by the sulfur atom. Subsequent dehydrative aromatization yields the multifunctionalized 3-iodothiophene (B1329286) product. organic-chemistry.org This approach is valued for its operational simplicity, mild reaction conditions, and the good to excellent yields achieved for a variety of substrates. nih.govorganic-chemistry.org Similarly, iodine-catalyzed three-component annulation reactions using elemental sulfur can also produce highly substituted thiophenes. rsc.org
| Precursor Type | Reagents | Key Step | Product Type | Advantages | Ref. |
| 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | 5-endo-dig iodocyclization | Substituted 3-iodothiophenes | Mild conditions, good yields, high regioselectivity | organic-chemistry.org |
| 2-Alkylthiophenylacetylenes | I₂ | Iodonium intermediate followed by S-attack | 3-Iodobenzothiophenes | Versatile for fused ring systems | unipa.it |
| Thiophenols, Alkynes | I₂ (catalytic), DTBP | Cascade annulation | Substituted benzothiophenes | Metal-free, solvent-free, atom-economical | thieme-connect.com |
| Ketones, Alkynes, Sulfur | I₂ (catalytic), Base | Three-component annulation | Trisubstituted thiophenes | High efficiency, access to fluorescent compounds | rsc.org |
This table is interactive and allows for sorting and filtering of data.
Aprotic Diazotization of 2-Aminothiophene Precursors
The transformation of a primary aromatic amine, such as 2-amino-3-methoxythiophene, into this compound can be effectively achieved through a diazotization-iodination sequence under aprotic conditions. This method circumvents the use of aqueous strong acids, offering an alternative for substrates sensitive to such conditions. The process involves two main steps: the formation of a diazonium salt from the amine, followed by its subsequent displacement with an iodide anion.
In aprotic diazotization, alkyl nitrites, such as t-butyl nitrite (B80452) or isopentyl nitrite, serve as the diazotizing agents. nih.govresearchgate.net These reagents, in an organic solvent, generate the necessary nitrosonium ion (NO⁺) to react with the amino group. byjus.comrsc.org The reaction of 2-amino-3-methoxythiophene with an alkyl nitrite in a solvent like acetonitrile would produce the corresponding 3-methoxythiophene-2-diazonium salt. This intermediate is typically not isolated but is immediately treated in situ with an iodine source. researchgate.net
Table 1: Generalized Reagents for Aprotic Diazotization-Iodination
| Role | Reagent Examples | Solvent |
|---|---|---|
| Amine Precursor | 2-Amino-3-methoxythiophene | Acetonitrile |
| Diazotizing Agent | t-Butyl nitrite, Isopentyl nitrite | Dichloromethane |
| Iodine Source | Potassium iodide (KI), Diiodomethane (CH₂I₂) | Dimethylformamide (DMF) |
Comparative Synthetic Routes for Related Halogenated Methoxythiophenes
Besides diazotization, direct electrophilic halogenation is a primary method for synthesizing halogenated methoxythiophenes. The methoxy group (–OCH₃) is an activating, ortho-para directing group in electrophilic aromatic substitution. In 3-methoxythiophene, the C2 and C5 positions are activated. The C2 position is generally the most reactive site, allowing for regioselective iodination.
A highly efficient method for the synthesis of this compound is the direct iodination of 3-methoxythiophene using N-iodosuccinimide (NIS) as the electrophilic iodine source. commonorganicchemistry.com The reaction is often facilitated by a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a protic solvent like ethanol. researchgate.net This method is valued for its mild conditions, rapid reaction times, and high regioselectivity, often yielding the desired product without the need for extensive purification. researchgate.net
Other electrophilic iodinating systems can also be employed for thiophene derivatives. These include molecular iodine (I₂) in the presence of an oxidizing agent or activation with a Lewis acid. nih.govmdpi.com However, NIS is frequently preferred due to its ease of handling and high reactivity. nih.govorganic-chemistry.org
Another synthetic strategy is metal-halogen exchange. This involves the initial lithiation of a thiophene ring at a specific position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophilic iodine source (e.g., I₂). commonorganicchemistry.com For 3-methoxythiophene, direct lithiation preferentially occurs at the C2 position, which would then allow for the introduction of iodine at that site.
The table below compares these synthetic approaches for the iodination of 3-methoxythiophene and related structures.
Table 2: Comparative Routes to Halogenated Methoxythiophenes
| Method | Substrate | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|---|
| Aprotic Diazotization | 2-Amino-3-methoxythiophene | 1. Isopentyl nitrite 2. CH₂I₂ | This compound | Good (General method) | researchgate.net |
| Electrophilic Iodination | 3-Methoxythiophene | NIS, p-TsOH (cat.), Ethanol | This compound | ~80% | researchgate.net |
| Lithiation-Iodination | 3-Methoxythiophene | 1. n-BuLi 2. I₂ | this compound | Good (General method) | commonorganicchemistry.com |
Each of these methods offers distinct advantages. Aprotic diazotization is useful for converting existing amino-thiophenes into iodo-thiophenes. Direct electrophilic iodination with NIS is often the most straightforward and high-yielding approach for electron-rich substrates like 3-methoxythiophene. researchgate.net The lithiation-iodination route provides excellent regiocontrol, dictated by the site of metalation.
Reactivity and Mechanistic Investigations of 2 Iodo 3 Methoxythiophene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, and 2-iodo-3-methoxythiophene serves as an excellent substrate for these transformations. The presence of the iodine atom at the 2-position provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The electron-donating methoxy (B1213986) group at the 3-position can influence the electron density of the thiophene (B33073) ring, thereby affecting the rates and outcomes of these coupling reactions.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for a wide range of aryl and heteroaryl halides.
In a typical Suzuki-Miyaura reaction, this compound would react with an aryl or vinyl boronic acid (or its corresponding ester) to yield the 2-substituted-3-methoxythiophene derivative. The catalytic cycle is initiated by the oxidative addition of the C-I bond of this compound to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can often enhance the efficiency of the oxidative addition and reductive elimination steps.
A representative, albeit generalized, reaction is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 2-Aryl-3-methoxythiophene |
This table represents a generalized Suzuki-Miyaura coupling reaction and specific conditions would need to be optimized for this compound.
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling provides a direct route for the alkynylation of aryl and vinyl halides, and this compound is a suitable substrate for this transformation. This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. libretexts.orgyoutube.commdpi.com
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the 2-alkynyl-3-methoxythiophene product and regenerates the palladium catalyst.
Below is a table with a hypothetical example of a Sonogashira coupling reaction with this compound:
| Reactant 1 | Reactant 2 | Pd Catalyst | Cu Co-catalyst | Base | Product |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 2-(Phenylethynyl)-3-methoxythiophene |
This table illustrates a typical Sonogashira coupling. Specific conditions for this compound would require experimental optimization.
Stille Coupling and Other Organometallic Cross-Coupling Strategies
The Stille coupling is another versatile method for carbon-carbon bond formation, utilizing organotin reagents as the coupling partners for organohalides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. In the context of this compound, a Stille coupling would involve its reaction with an organostannane, such as a tributyltin derivative, in the presence of a palladium catalyst.
The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key step is the transmetalation of the organic group from the tin reagent to the palladium center.
An illustrative example of a Stille coupling is presented in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Tributyl(phenyl)tin | Pd(PPh₃)₄ | 2-Phenyl-3-methoxythiophene |
This table shows a representative Stille coupling reaction. The specific conditions would need to be determined experimentally.
Beyond the Stille reaction, other organometallic cross-coupling strategies could also be employed with this compound. For instance, the Kumada coupling, which utilizes Grignard reagents, offers a powerful method for forming C-C bonds. This reaction is typically catalyzed by nickel or palladium complexes. The high reactivity of Grignard reagents, however, may limit the functional group tolerance of the reaction.
Direct C-H Arylation and Related Methodologies
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govunipd.itrsc.org In the context of 3-methoxythiophene (B46719), direct C-H arylation typically occurs at the more reactive C2 and C5 positions.
While this compound already possesses a leaving group at the C2 position, the principles of direct C-H activation are relevant to understanding the reactivity of the 3-methoxythiophene scaffold. Palladium-catalyzed direct arylation of 3-methoxythiophene with an aryl halide would lead to the formation of 2-aryl-3-methoxythiophene and/or 5-aryl-3-methoxythiophene. The regioselectivity of this reaction is often influenced by the catalyst, ligands, and reaction conditions. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a base. nih.gov
Nucleophilic Substitution Reactivity at the Iodinated Position
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, although direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally challenging. The electron-rich nature of the thiophene ring, further enhanced by the electron-donating methoxy group, tends to disfavor the addition of a nucleophile, which is the key step in the SNAr mechanism.
However, under certain conditions, particularly with strong nucleophiles or through transition-metal catalysis, nucleophilic substitution at the C2 position can be achieved. For instance, reactions with alkoxides, amides, or thiolates could potentially replace the iodo group. The mechanism of such reactions can vary, ranging from a classic SNAr pathway, if sufficient activation is present, to more complex, metal-catalyzed processes.
Polymerization and Oligomerization Pathways
3-Alkoxythiophenes are important monomers for the synthesis of conducting polymers, and this compound can serve as a key precursor in this regard. The presence of the iodo group allows for controlled polymerization through various cross-coupling methodologies, leading to the formation of regioregular poly(3-methoxythiophene)s.
One of the most effective methods for the controlled synthesis of poly(3-alkylthiophene)s is the Kumada catalyst-transfer polycondensation. researchgate.netrsc.orgrsc.org This method involves the polymerization of a Grignard reagent derived from a 2-halo-3-alkylthiophene monomer, catalyzed by a nickel complex. In the case of this compound, it would first be converted to the corresponding Grignard reagent, which would then undergo polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and high regioregularity (head-to-tail coupling), which is crucial for achieving desirable electronic and optical properties. cmu.edunih.gov
The general scheme for the polymerization of this compound via a Kumada-type coupling is as follows:
Formation of the Grignard reagent from this compound.
Nickel-catalyzed polymerization of the Grignard reagent.
The resulting poly(3-methoxythiophene) is a conjugated polymer with potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
| Monomer | Polymerization Method | Catalyst | Resulting Polymer |
| This compound | Kumada Catalyst-Transfer Polycondensation | Ni(dppp)Cl₂ | Regioregular poly(3-methoxythiophene) |
This table outlines a common pathway for the polymerization of 2-halo-3-alkoxythiophenes.
Autopolymerization Mechanisms of Halogenated Methoxythiophenes
The spontaneous polymerization, or autopolymerization, of halogenated thiophene derivatives is a known phenomenon, particularly for monomers susceptible to acidic or radical-initiated processes. While direct studies on this compound are not extensively detailed, significant insights can be drawn from its close analog, 2-bromo-3-methoxythiophene. Research on this compound has revealed a complex, multi-step reaction mechanism that leads to the formation of poly(3-methoxythiophene). researchgate.net
The autopolymerization is often intense and can be initiated by exposure to light, heat, or acidic impurities. A key aspect of the proposed mechanism is the generation of hydrogen halide gas—in the case of 2-bromo-3-methoxythiophene, hydrogen bromide (HBr) is formed. researchgate.net This HBr is believed to act as a Brønsted acid catalyst, protonating the thiophene ring and initiating a cationic chain-growth polymerization. dntb.gov.ua For this compound, the analogous formation of hydrogen iodide (HI) would be expected to drive the polymerization.
The mechanism involves several proposed stages:
Initiation: The reaction is initiated by the formation of HI, which then protonates a monomer molecule, creating a carbocationic species.
Propagation: The activated monomer attacks a neutral monomer, typically at the electron-rich C5 position, extending the polymer chain.
Side Reactions: A significant side reaction observed with the bromo-analog is the acid-induced cleavage of the methoxy group by the generated HBr. researchgate.net This results in the formation of methyl bromide gas and hydroxylated thiophene units within the polymer chain. A similar cleavage would be anticipated with HI, forming methyl iodide.
Termination: The polymerization can be terminated by various processes, including deprotonation or reaction with trace impurities.
| Proposed Step | Description for this compound (by analogy) | Key Species Involved |
| Initiation | Formation of trace HI, followed by protonation of the thiophene monomer to create a resonance-stabilized carbocation. | This compound, HI, Thiophene Carbocation |
| Propagation | Electrophilic attack of the carbocationic chain end on a neutral monomer at the C5 position. | Polymer Cation, Monomer |
| Side Reaction | Cleavage of the 3-methoxy group by HI to form a 3-hydroxythiophene unit and methyl iodide. | Methoxythiophene unit, HI, Methyl Iodide |
| Termination | Deprotonation of the growing polymer chain or reaction with nucleophilic impurities. | Polymer Cation, Base/Nucleophile |
Electropolymerization Processes for Conjugated Systems
Electropolymerization is a powerful technique for synthesizing conjugated polymer films directly onto an electrode surface. Thiophene and its derivatives are prime candidates for this method, forming electroactive and conductive polythiophene films. This compound can serve as a monomer in such processes, leading to the formation of poly(3-methoxythiophene) or related structures.
The process involves the electrochemical oxidation of the monomer at a specific potential. This oxidation generates a radical cation, which is highly reactive. Two of these radical cations can then couple, typically forming a dimer. This dimer is also electroactive and can be further oxidized, allowing it to react with other monomers or oligomers, thereby propagating the polymer chain. For 3-substituted thiophenes like this compound, polymerization occurs predominantly through coupling at the C5 position to maintain a regioregular head-to-tail linkage, which is crucial for maximizing conjugation and charge transport properties.
The iodine atom at the C2 position can influence the polymerization potential and may, in some cases, be eliminated during the electrochemical process, although coupling via the C2 and C5 positions is the standard pathway for creating polythiophenes.
Two primary electrochemical techniques are employed for this synthesis:
Potentiodynamic Method: The electrode potential is repeatedly swept within a range that encompasses the monomer's oxidation potential. This is typically done using cyclic voltammetry. With each cycle, the polymer film grows on the electrode, which can be observed by the increasing current in the voltammogram.
Galvanostatic Method: A constant current is applied to the electrochemical cell, forcing the monomer to oxidize and polymerize at a relatively constant rate. This method is often favored for producing stable and uniform films.
The properties of the resulting polymer film, such as conductivity, morphology, and electrochromic behavior, are highly dependent on the polymerization conditions, including the choice of solvent, supporting electrolyte, monomer concentration, and the specific electrochemical technique used.
| Technique | Description | Advantages | Typical Application |
| Potentiodynamic | The potential is swept back and forth across the monomer's oxidation potential. | Provides real-time information on film growth and redox properties. | Analytical studies and synthesis of thin films. |
| Galvanostatic | A constant current is applied, maintaining a constant rate of polymerization. | Good control over film thickness; often produces more stable and uniform films. | Preparation of films for devices (e.g., sensors, electrochromic windows). |
Influence of Steric Hindrance from the Methoxy Group on Reactivity (e.g., during azide (B81097) formation)
The methoxy group at the C3 position of the thiophene ring in this compound exerts significant steric and electronic effects on the molecule's reactivity. Steric hindrance arises from the physical bulk of the methoxy group, which can impede the approach of reagents to adjacent positions, namely the C2 and C4 atoms.
This steric effect is particularly relevant in reactions targeting the C2 position, such as nucleophilic substitution of the iodine atom. The methoxy group, being ortho to the iodine, can sterically shield the carbon atom to which the iodine is attached, slowing down the rate of substitution reactions. This is a common phenomenon observed in substituted aromatic systems where ortho substituents can dramatically reduce reaction rates compared to their meta or para isomers. researchgate.net
In the specific context of azide formation via nucleophilic aromatic substitution (SNAr), the reaction of this compound with an azide source (e.g., sodium azide) would face considerable challenges. For an SNAr reaction to proceed, two main conditions are generally required: the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, and a good leaving group.
In this compound:
Electronic Effect: The methoxy group is an electron-donating group, which deactivates the thiophene ring towards nucleophilic attack. This electronic effect works against the desired SNAr mechanism.
Steric Hindrance: The methoxy group physically obstructs the trajectory of the incoming azide nucleophile as it attempts to attack the C2 carbon.
Therefore, a direct SNAr reaction to form 2-azido-3-methoxythiophene is expected to be highly inefficient. Alternative synthetic routes, such as those proceeding through a diazonium salt intermediate, would be necessary to synthesize the corresponding azide. nih.gov The steric hindrance of the methoxy group is a critical factor that must be considered when designing synthetic pathways involving this molecule.
Functionalization Reactions of the Thiophene Ring and Methoxy Substituent
This compound is a versatile building block for the synthesis of more complex heterocyclic compounds due to the presence of multiple reactive sites. Functionalization can be targeted at the thiophene ring itself or at the methoxy substituent.
Reactions on the Thiophene Ring:
The reactivity of the thiophene ring is dominated by the iodo-substituent at the C2 position and the activating methoxy group at the C3 position.
Metal-Halogen Exchange and Grignard Reagent Formation: The iodine atom can be readily converted into a more reactive organometallic species. Reaction with magnesium yields a Grignard reagent (2-magnesio-3-methoxythiophene), while reaction with organolithium reagents (e.g., n-butyllithium) at low temperatures results in a lithiated species. These organometallic intermediates are powerful nucleophiles that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new carbon-carbon bonds at the C2 position. nih.gov
Cross-Coupling Reactions: The C-I bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Heck reactions can be employed to form C-C bonds by coupling this compound with various organoboron, organotin, alkyne, or alkene partners, respectively. These reactions are fundamental in the synthesis of conjugated materials and complex organic molecules.
Electrophilic Aromatic Substitution: The methoxy group is a strongly activating, ortho-para directing group. In this molecule, the ortho (C2) position is occupied by iodine. Therefore, electrophilic substitution reactions such as halogenation (e.g., bromination with NBS), nitration, or acylation are strongly directed to the vacant C5 position, which is the para position relative to the methoxy group.
Reactions of the Methoxy Substituent:
The methoxy group is generally stable, but it can be functionalized under specific conditions.
Ether Cleavage: The methyl ether can be cleaved to reveal a hydroxyl group, converting the molecule to 2-iodo-3-hydroxythiophene. This reaction is typically achieved using strong acids like HI or HBr, or with Lewis acids such as boron tribromide (BBr₃). As noted in the autopolymerization mechanism, this cleavage can occur as a side reaction in acidic conditions. researchgate.net The resulting hydroxyl group can then be used for further functionalization, such as esterification or etherification.
| Reaction Type | Target Site | Reagents | Product Type | Notes |
| Metal-Halogen Exchange | C2-Iodo | Mg or n-BuLi | Grignard or Organolithium Reagent | Creates a potent nucleophile at C2. nih.gov |
| Suzuki Coupling | C2-Iodo | Arylboronic acid, Pd catalyst, Base | 2-Aryl-3-methoxythiophene | Forms a new C-C bond. |
| Electrophilic Bromination | C5 | N-Bromosuccinimide (NBS) | 2-Iodo-5-bromo-3-methoxythiophene | Highly regioselective due to the directing effect of the methoxy group. |
| Ether Cleavage | C3-Methoxy | BBr₃ or HI | 2-Iodo-3-hydroxythiophene | Unmasks a hydroxyl group for further reactions. researchgate.net |
Advanced Spectroscopic and Analytical Characterization of 2 Iodo 3 Methoxythiophene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity.
Proton (¹H) NMR spectroscopy of 2-Iodo-3-methoxythiophene is used to identify the chemical environment of the hydrogen atoms. The thiophene (B33073) ring contains two vicinal protons at the C4 and C5 positions, and the methoxy (B1213986) group contains three protons.
The expected ¹H NMR spectrum would exhibit three distinct signals:
A singlet corresponding to the three protons of the methoxy group (-OCH₃). Due to the electron-donating nature of the oxygen atom, this signal is expected to appear in the range of δ 3.8-4.0 ppm.
Two doublets corresponding to the two aromatic protons on the thiophene ring. The proton at the C5 position is adjacent to the sulfur atom, while the proton at the C4 position is adjacent to the carbon bearing the methoxy group. These protons are coupled to each other, resulting in the splitting of their signals into doublets (J-coupling). The chemical shifts are influenced by the substituents; the proton at C5 (H-5) would likely appear around δ 7.2-7.4 ppm, and the proton at C4 (H-4) would be expected at approximately δ 6.8-7.0 ppm. The coupling constant (³JH4-H5) would be in the typical range for thiophene ring protons, around 5-6 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A |
| H-4 | 6.8 - 7.0 | Doublet (d) | 5-6 |
| H-5 | 7.2 - 7.4 | Doublet (d) | 5-6 |
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
The predicted chemical shifts are influenced by the substituents. The carbon atom attached to the iodine (C2) is expected to be significantly shielded due to the heavy atom effect, resulting in a signal at a lower chemical shift, potentially around δ 75-85 ppm. The carbon atom attached to the electron-donating methoxy group (C3) would be deshielded and appear at a higher chemical shift, typically in the range of δ 155-160 ppm. The other two thiophene ring carbons (C4 and C5) would have shifts characteristic of substituted thiophenes, approximately δ 110-130 ppm. The methoxy carbon (-OCH₃) would produce a signal around δ 55-60 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (-I) | 75 - 85 |
| C3 (-OCH₃) | 155 - 160 |
| C4 | 110 - 115 |
| C5 | 125 - 130 |
| -OCH₃ | 55 - 60 |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and confirming the molecular structure. libretexts.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity between protons. For this compound, a cross-peak would be observed between the signals of the H-4 and H-5 protons, confirming their vicinal (three-bond) coupling. libretexts.org This correlation provides definitive evidence for their adjacent positions on the thiophene ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com In the case of this compound, a key NOESY correlation would be expected between the protons of the methoxy group (-OCH₃) and the H-4 proton on the thiophene ring. This through-space interaction would confirm the placement of the methoxy group at the C3 position, adjacent to C4.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound.
IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.
Based on data from related compounds, the following key absorption bands are expected: docbrown.info
C-H stretching (aromatic): A band just above 3000 cm⁻¹, typically around 3100-3120 cm⁻¹, corresponding to the C-H bonds of the thiophene ring.
C-H stretching (aliphatic): Bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methoxy group.
C=C stretching (aromatic): Thiophene ring stretching vibrations typically appear in the 1400-1550 cm⁻¹ region.
C-O stretching: A strong, characteristic band for the aryl-alkyl ether linkage (C-O-C) is expected in the range of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).
C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiophene C-H | Stretching | 3100 - 3120 |
| Methoxy C-H | Stretching | 2850 - 2960 |
| Thiophene C=C | Ring Stretching | 1400 - 1550 |
| Aryl-Alkyl Ether C-O | Asymmetric Stretching | 1200 - 1275 |
| Aryl-Alkyl Ether C-O | Symmetric Stretching | 1020 - 1075 |
| C-I | Stretching | 500 - 600 |
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular vibrations, making it well-suited for studying the thiophene ring. mdpi.com
The Raman spectrum of this compound would be dominated by bands associated with the thiophene ring. Key features in the Raman spectra of thiophene derivatives include: mdpi.comresearchgate.net
Symmetric C=C stretching: A very strong band, often the most intense in the spectrum, is typically observed around 1410 cm⁻¹.
Ring deformation and stretching modes: A complex series of bands between 1000 cm⁻¹ and 1550 cm⁻¹ corresponds to various C-C and C=C stretching and C-H bending modes within the thiophene ring. mdpi.com
C-S stretching: Vibrations involving the carbon-sulfur bonds of the ring usually appear in the 600-800 cm⁻¹ region.
The presence of the iodo and methoxy substituents would cause shifts in the positions and changes in the intensities of these bands compared to unsubstituted thiophene, providing a unique spectroscopic fingerprint for the molecule.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential tools for investigating the electronic properties of this compound derivatives, particularly its oligomers and polymers. These techniques provide insights into π-electron delocalization, conjugation length, and electronic transitions within the molecules.
The electronic absorption spectra of poly(3-methoxythiophene) (PMOT), a polymer derived from the monomer unit, have been studied in various solvents. nih.govresearchgate.net These studies reveal distinct features compared to the monomer, suggesting significant π-electronic delocalization in both the oxidized and reduced forms of the oligomer. nih.govresearchgate.net For instance, the polymerization of monomers like 2-bromo-3-hexyl-5-iodothiophene (B174538) can be monitored in real-time using UV-Vis spectroscopy. The appearance of an isosbestic point in the spectra indicates the coexistence of a two-state system: the monomer and the resulting polymer. researchgate.net
The first absorption band of simple halothiophenes, such as 2-iodothiophene, is characterized by a broad absorption continuum. arxiv.org In more complex derivatives, such as those incorporating pyrene, bathochromic (red) shifts in the absorption bands are observed, arising from extended π-conjugation. uwaterloo.ca
Fluorescence spectroscopy complements UV-Vis absorption by providing information about the emissive properties of these compounds. The fluorescence spectra of PMOT, which is primarily composed of hexamers, have been investigated, revealing quenching effects in the presence of various compounds like dimethylterephthalate and potassium iodide. nih.gov This quenching suggests the occurrence of electronic energy migration along the polymer chain. nih.gov The emission maxima of fused benzothiophene (B83047) oligomers, another class of derivatives, show dramatic red shifts compared to the monomer, indicating the influence of the extended conjugated system. researchgate.net
| Compound/Derivative | Technique | Key Findings | Reference |
|---|---|---|---|
| Poly(3-methoxythiophene) (PMOT) | UV-Vis Absorption & Fluorescence | Evidence of significant π-electronic delocalization. Fluorescence quenching suggests electronic energy migration. | nih.govresearchgate.net |
| 2-bromo-3-hexyl-5-iodothiophene | UV-Vis Spectroscopy (Reaction Monitoring) | Isosbestic point observed during polymerization, indicating a two-state system (monomer/polymer). | researchgate.net |
| Pyrene-substituted Thiophenes | UV-Vis Absorption | Red-shifted absorption bands due to extended π-conjugation. | uwaterloo.ca |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS) for Product Analysis
Mass spectrometry (MS) and its hyphenated technique, Gas Chromatography-Mass Spectrometry (GC/MS), are indispensable for the identification and characterization of this compound derivatives and related reaction products. These methods provide precise molecular weight information and structural details based on fragmentation patterns.
MS has been crucial in determining the composition of oligomers. For example, Matrix Assisted Laser Desorption Ionization-Time of Flight (MALDI-TOF) mass spectrometry was used to show that electrochemically synthesized poly(3-methoxythiophene) is predominantly composed of hexamers. researchgate.net Similarly, newly synthesized monomers and complex organometallic derivatives containing thienyl spacers have been routinely characterized by mass spectrometry to confirm their identity and purity. uwaterloo.caresearchgate.net
GC/MS is particularly useful for analyzing complex mixtures of volatile and semi-volatile compounds. It has been applied to identify various heteroarylthiophenes formed during homolytic substitution reactions. researchgate.net While direct GC/MS data for this compound is not extensively detailed in the provided context, the analysis of trace amounts of thiophene in benzene (B151609) using GC coupled with a Sulfur Chemiluminescence Detector (SCD) highlights the capability of such chromatographic techniques to detect and quantify thiophene-based compounds with high sensitivity. shimadzu.com This approach is analogous to GC/MS in its separation and detection principles and is vital for quality control in industrial processes where thiophenic impurities can act as catalyst poisons. shimadzu.com
| Derivative Type | Technique | Application/Finding | Reference |
|---|---|---|---|
| Poly(3-methoxythiophene) | MALDI-TOF MS | Determined that the oligomer is mainly composed of hexamers. | researchgate.net |
| Heteroarylthiophenes | GC/MS | Identification of various isomers and products from synthesis reactions. | researchgate.net |
| Thiophene Monomers | Mass Spectrometry | General characterization and confirmation of molecular structure. | uwaterloo.ca |
| Trace Thiophene | GC-SCD | High-sensitivity analysis for quality control in petroleum products. | shimadzu.com |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
X-ray Diffraction (XRD) is a powerful technique for determining the solid-state structure of this compound derivatives, especially for polymeric materials. It provides critical information on crystallinity, molecular packing, and the orientation of polymer chains.
Studies on various poly(octylthiophene)s, which are structurally related to polymers of 3-methoxythiophene (B46719), show that these materials tend to pack as relatively straight, parallel chains, although their degree of crystallinity can vary. researchgate.net The distance between the packed chains is strongly influenced by the regularity and density of the alkyl side chains. researchgate.net XRD patterns of thiophene-based copolymers often show a halo, which is indicative of π-π stacking interactions between the aromatic rings. mdpi.com
For some derivatives, two distinct crystalline structures have been observed, and XRD has been instrumental in proposing structural models. researchgate.net For instance, in poly(3,3′-dioctyl-2,2′ bithiophene), evidence from XRD suggests a twist in the polymer chain between adjacent head-to-head coupled rings. researchgate.net Furthermore, the crystal structures of specific thiophene-containing molecules synthesized for medicinal chemistry applications have been definitively determined using single-crystal XRD, providing precise bond lengths and angles. nih.gov The combination of XRD with other techniques, like calorimetry, allows for a comprehensive understanding of structural evolution during thermal processes. researchgate.net
| Derivative | Technique | Key Structural Finding | Reference |
|---|---|---|---|
| Poly(octylthiophene)s | XRD | Chains pack in parallel; lateral distance depends on side-chain regularity. | researchgate.net |
| Thiophene-based Copolymers | XRD | Observation of a halo due to π-π stacking. | mdpi.com |
| Poly(3,3′-dioctyl-2,2′ bithiophene) | XRD | Evidence of a polymer chain twist between head-to-head coupled rings. | researchgate.net |
| Medicinal Thiophene Derivative | Single Crystal XRD | Precise determination of the molecular crystal structure. | nih.gov |
Thermal Analysis Techniques (e.g., TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to evaluate the thermal stability and phase transitions of this compound derivatives, particularly polymers.
TGA studies on thiophene and benzodithiophene-based copolymers have demonstrated their high thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 380 °C. mdpi.com The thermal degradation of these materials typically occurs in multiple steps, with the initial step around 380 °C corresponding to the loss of the side chains, followed by the degradation of the polymer backbone at higher temperatures. mdpi.com
DSC is used to investigate thermal transitions such as the glass transition and melting. For poly(3-hexylthiophene) (P3HT), DSC and Dynamic Mechanical Analysis (DMA) have been used to determine how transition temperatures are influenced by molar mass and the regioregularity of the polymer chain. iaea.org In some semicrystalline polythiophenes, DSC reveals complex melting behaviors, such as double melting peaks, which can be further understood by combining calorimetry with in-situ X-ray scattering experiments to correlate thermal events with structural changes. researchgate.net
| Derivative | Technique | Finding | Reference |
|---|---|---|---|
| Thiophene-based Copolymers | TGA | Decomposition temperature (5% weight loss) is above 380 °C. | mdpi.com |
| Poly(3-hexylthiophene) (P3HT) | DSC/DMA | Glass transition temperature increases with molar mass and regioregularity. | iaea.org |
| Semicrystalline Polythiophenes | DSC | Observation of complex, multiple melting events. | researchgate.net |
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of paramagnetic species, such as radical cations, which can be formed from this compound and its derivatives.
The radical cations of thiophene and its simple oligomers have been successfully generated and characterized using ESR spectroscopy. rsc.org These studies provide information about the electronic configuration and spin density distribution within the radical species. rsc.orgresearchgate.net For the radical cations of several five-membered heteroaromatics, including thiophene, the unpaired electron is found to reside in a π-orbital. researchgate.net The hyperfine couplings observed in the ESR spectra give insight into the interaction of the unpaired electron with the magnetic nuclei (e.g., protons) in the molecule. rsc.org
ESR has also been used to provide clear evidence for the generation of aromatic cation radicals during chemical reactions, for example, in the oxidation of thiophene derivatives using hypervalent iodine reagents in specialized solvents. researchgate.net The technique is crucial for understanding single-electron-transfer (SET) mechanisms in such reactions. researchgate.net
| Species | Technique | Key Finding | Reference |
|---|---|---|---|
| Thiophene Oligomer Radical Cations | ESR | Successfully generated and characterized, confirming electronic structure. | rsc.org |
| Thiophene and Alkylthiophene Radical Cations | ESR | Unpaired electron occupies a π-molecular orbital. | rsc.orgresearchgate.net |
| 3-Methylthiophene Radical Cation | ESR | Generated during oxidation with hypervalent iodine reagents, confirming a SET mechanism. | researchgate.net |
Computational Chemistry and Theoretical Studies on 2 Iodo 3 Methoxythiophene
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying molecules like substituted thiophenes.
A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 2-iodo-3-methoxythiophene, this would involve determining the most stable bond lengths, bond angles, and dihedral angles.
Conformational analysis focuses on the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, a key aspect would be the rotation of the methoxy (B1213986) group (-OCH₃) relative to the thiophene (B33073) ring. A study on 2-methoxythiophene (B42098) using the DFT/B3LYP method with a 6-311++G(d,p) basis set revealed two stable conformers. dergipark.org.tr These conformers correspond to the methoxy group being either syn or anti with respect to the sulfur atom in the thiophene ring, with distinct dihedral angles defining their structures. dergipark.org.tr A similar analysis for this compound would identify its preferred conformations and the energy barriers between them.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that govern chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. wikipedia.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. wikipedia.org For the analogous 2-methoxythiophene, these values were calculated using the B3LYP/6-311++G(d,p) method. dergipark.org.tr
Table 1: Calculated HOMO, LUMO, and Energy Gap for 2-Methoxythiophene dergipark.org.tr
| Parameter | Method | Energy (eV) |
|---|---|---|
| EHOMO | DFT/B3LYP/6-311++G(d,p) | -6.04 |
| ELUMO | DFT/B3LYP/6-311++G(d,p) | -0.63 |
| Energy Gap (ΔE) | DFT/B3LYP/6-311++G(d,p) | 5.41 |
For this compound, the presence of the iodine atom, with its lone pairs and different electronegativity, would be expected to alter the energies of the HOMO and LUMO orbitals compared to 2-methoxythiophene.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a higher-order term that becomes important in strong electric fields and is relevant for non-linear optical (NLO) materials.
A computational study on 2-methoxythiophene provided values for these properties, calculated at both the DFT and Hartree-Fock levels of theory. dergipark.org.tr
Table 2: Calculated Electronic Properties of 2-Methoxythiophene dergipark.org.tr
| Property | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
|---|---|---|
| Dipole Moment (Debye) | 1.99 | 2.24 |
| Mean Polarizability (α) | 7.91 x 10-24 esu | 7.08 x 10-24 esu |
| First Hyperpolarizability (β) | 1.05 x 10-30 esu | 0.83 x 10-30 esu |
Hartree-Fock (HF) and Semi-Empirical Methods (e.g., AM1)
The Hartree-Fock (HF) method is another ab initio approach for solving the electronic Schrödinger equation. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle. insilicosci.com HF systematically neglects electron correlation (the instantaneous interactions between electrons), which can make it less accurate than DFT for some properties. gatech.edu However, it is a foundational method in computational chemistry and is often used as a starting point for more advanced calculations. As shown in Table 2, HF calculations were also performed for 2-methoxythiophene, providing a point of comparison with DFT results. dergipark.org.tr
Semi-empirical methods , such as AM1 (Austin Model 1), simplify the HF calculations by using parameters derived from experimental data. These methods are much faster than ab initio methods and can be applied to very large molecules, though with a corresponding decrease in accuracy.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to predict the outcome of chemical reactions. wikipedia.orgyoutube.com By analyzing the energy and spatial distribution of the HOMO and LUMO of this compound, one can predict its reactivity.
Nucleophilic sites: Regions with a high density in the HOMO are likely to be sites of nucleophilic attack (electron donation).
Electrophilic sites: Regions with a high density in the LUMO are susceptible to electrophilic attack (electron acceptance).
The HOMO-LUMO energy gap is also a key parameter in FMO theory; a smaller gap generally indicates higher reactivity. wikipedia.org FMO analysis would be crucial for understanding how this compound participates in reactions such as electrophilic substitution on the thiophene ring or reactions involving the substituents.
Potential Energy Curves (PEC) for Rotational and Conformational Dynamics
A Potential Energy Curve (PEC) or Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. khanacademy.org For this compound, a one-dimensional PEC can be generated by calculating the molecule's energy as a specific dihedral angle is systematically varied, typically the one defining the orientation of the methoxy group.
Such a curve was calculated for 2-methoxythiophene by varying the θ[C3-C2-O-C6] torsion angle from 0° to 360° in 10° intervals using the DFT/B3LYP/6-311++G(d,p) method. dergipark.org.tr The resulting curve shows the energy minima corresponding to the stable conformers and the energy maxima that represent the rotational barriers between them. This analysis provides insight into the molecule's flexibility and the relative populations of its different conformers at a given temperature. A similar PEC for this compound would reveal how the bulky iodine atom affects the rotational dynamics and conformational preferences of the adjacent methoxy group.
Theoretical Modeling of Reaction Mechanisms (e.g., Dimerization, Oligomerization)
The polymerization of thiophene and its derivatives typically proceeds via an oxidative coupling mechanism, which is initiated by the formation of a radical cation. For this compound, this process would begin with the oxidation of the monomer to its corresponding radical cation. The subsequent steps of dimerization and oligomerization can be modeled using computational methods such as Density Functional Theory (DFT).
The reaction mechanism is believed to involve the following key steps:
Oxidation: The initial step is the removal of an electron from the this compound monomer to form a radical cation. The presence of the electron-donating methoxy group at the 3-position is expected to lower the oxidation potential, making this step more favorable compared to unsubstituted thiophene.
Radical Cation Coupling: Two radical cations can then couple to form a dicationic dimer. Computational models of similar thiophene derivatives suggest that this coupling predominantly occurs at the 5-position (the carbon atom adjacent to the sulfur and opposite the methoxy group), which is sterically accessible and has a high spin density in the radical cation state. The iodine atom at the 2-position would sterically hinder coupling at that site.
Deprotonation: The dicationic dimer undergoes deprotonation to form a neutral, conjugated dimer. This step restores the aromaticity of the thiophene rings.
Chain Propagation: The resulting dimer can be re-oxidized to a radical cation, which can then react with another monomer radical cation, leading to the growth of the oligomer chain.
Computational studies on halogenated thiophenes indicate that the halogen substituent has a significant electronic influence. The iodine atom in this compound is expected to exert an electron-withdrawing inductive effect. This can influence the electron density distribution in the thiophene ring and affect the stability and reactivity of the radical cation intermediate.
Below is a table summarizing theoretical data for related thiophene derivatives, which can be used to infer the properties of this compound.
| Compound | Method/Basis Set | Calculated Property | Value |
| 3-Fluorothiophene | B3LYP/6-311++G | Ionization Potential | 8.85 eV |
| 3-Chlorothiophene | B3LYP/6-311++G | Ionization Potential | 8.79 eV |
| Thiophene | G4 Composite Method | Enthalpy of Formation (Gas) | 115.5 kJ/mol |
This table presents data from computational studies on analogous compounds to provide a comparative framework for the properties of this compound.
Radical Cation Studies in Polymerization Processes
The formation and stability of radical cations are central to the polymerization of thiophenes. For this compound, the radical cation's structure, spin density distribution, and energetics are critical factors that dictate the course of polymerization.
Electronic Structure and Spin Density: Upon oxidation to a radical cation, the electron is removed from the highest occupied molecular orbital (HOMO) of the molecule. In 3-methoxythiophene (B46719), the HOMO is a π-orbital with significant electron density on the thiophene ring. The methoxy group, being an electron-donating group, increases the energy of the HOMO, thereby lowering the ionization potential and oxidation potential.
Energetics of Radical Cation Formation: The ease of radical cation formation is related to the ionization potential of the monomer. While no specific experimental or calculated value for this compound is readily available, we can make estimations based on related compounds. The methoxy group at the 3-position is expected to lower the ionization potential relative to unsubstituted thiophene. Conversely, the electron-withdrawing iodine atom may slightly increase it compared to 3-methoxythiophene.
Computational studies provide insights into the properties of radical cations of halogenated thiophenes, which can be used to model the behavior of the this compound radical cation.
| Species | Method/Basis Set | Property | Calculated Value |
| 3-Fluorothiophene Radical Cation | B3LYP/6-311++G | Dipole Moment | 2.53 D |
| 3-Fluorothiophene Radical Cation | B3LYP/6-311++G | Polarizability | 71.9 a.u. |
| Thiophene Radical Cation | G4 Composite Method | Enthalpy of Formation (Gas) | 948.9 kJ/mol |
This table illustrates the types of data that can be obtained from computational studies of radical cations of analogous compounds.
Applications of 2 Iodo 3 Methoxythiophene in Advanced Organic Materials and Synthesis
Building Blocks for Conjugated Polymers and Oligomers
The primary application of 2-iodo-3-methoxythiophene in materials science is as a monomer for the synthesis of conjugated polymers and oligomers. The iodine substituent provides a reactive site for polymerization, typically through metal-catalyzed cross-coupling reactions such as Stille, Suzuki, Heck, and Sonogashira couplings. thieme-connect.com These methods enable the systematic construction of extended π-conjugated systems, which are the cornerstone of organic electronic devices. The 3-methoxy group, on the other hand, plays a significant role in modulating the electronic properties and solubility of the resulting polymers. By donating electron density to the thiophene (B33073) ring, the methoxy (B1213986) group can influence the HOMO and LUMO energy levels, and consequently the bandgap of the material. Furthermore, it can enhance the solubility of the final polymer in organic solvents, which is a critical factor for solution-based processing and device fabrication.
In the realm of organic field-effect transistors (OFETs), polythiophenes are among the most extensively studied classes of organic semiconductors. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used. This compound can be used as a monomer to create polymers with tailored properties for OFET applications. The regioregularity of the polymer chain, which can be controlled during synthesis from precursors like this compound, is crucial for achieving high charge carrier mobilities. The methoxy substituent can also influence the molecular packing in the solid state, which is a key determinant of efficient charge transport.
| Polythiophene Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio |
| Regioregular poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | 10⁶ - 10⁸ |
| Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | > 1.0 | > 10⁷ |
This table presents representative data for high-performance polythiophene-based OFETs to illustrate the potential of materials derived from thiophene building blocks.
Organic photovoltaics rely on a blend of electron-donating and electron-accepting materials to absorb light and generate charge. Polythiophenes and their derivatives are widely employed as the electron donor component in bulk heterojunction (BHJ) solar cells. The ability to tune the optical and electronic properties of these polymers is essential for maximizing light absorption and ensuring efficient charge separation. By incorporating this compound into a polymer backbone, it is possible to influence the material's absorption spectrum and energy levels to better match the solar spectrum and the energy levels of the acceptor material, typically a fullerene derivative.
| Polymer:Acceptor Blend | Power Conversion Efficiency (%) | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) |
| P3HT:PC₆₁BM | 3.5 - 4.5 | 0.6 | 10 |
| PTB7:PC₇₁BM | 7 - 9 | 0.74 | 16 |
This table shows performance metrics for common polythiophene-based organic solar cells, demonstrating the effectiveness of this class of materials.
Conjugated polymers derived from thiophene precursors can also be designed to exhibit electroluminescence, making them suitable for use in organic light-emitting diodes (OLEDs) and light-emitting transistors (LETs). The color of the emitted light is determined by the energy bandgap of the polymer. Synthetic control over the polymer structure, achievable through the use of functionalized monomers like this compound, allows for the tuning of the emission color across the visible spectrum. The methoxy group can enhance the photoluminescence quantum yield of the polymer, leading to more efficient light emission.
| Emissive Polymer | Emission Color | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) |
| Poly(3-hexylthiophene) | Red-Orange | > 1000 | ~0.1 |
| Poly(phenylene vinylene) derivatives | Green-Yellow | > 10,000 | 1 - 5 |
This table provides examples of the performance of electroluminescent polymers, indicating the potential for thiophene-containing materials in lighting and display applications.
A key strategy in the design of high-performance organic electronic materials is the creation of low bandgap polymers. A lower bandgap allows for the absorption of a broader range of the solar spectrum in OPVs and enables emission in the red or near-infrared region for OLEDs. This is often achieved by creating a polymer backbone with alternating electron-rich (donor) and electron-poor (acceptor) units. 3-Methoxythiophene (B46719), for which this compound is a precursor, can act as the electron-rich component. When copolymerized with an electron-deficient monomer, the resulting donor-acceptor polymer exhibits a reduced bandgap due to intramolecular charge transfer. While specific examples based on thienyl-methylene-fluorene are not detailed, the principle of donor-acceptor pairing is a well-established method for bandgap engineering in conjugated polymers.
Precursors for Complex Thiophene Architectures
Beyond linear conjugated polymers, this compound is a valuable starting material for the synthesis of more complex, well-defined thiophene-based structures, such as oligomers and co-polymers with specific sequences.
The controlled, stepwise synthesis of oligothiophenes with a defined number of repeating units and specific substituents is critical for fundamental studies of structure-property relationships. This compound has been utilized in the synthesis of methyl-capped α-oligothiophenes. For instance, it can undergo coupling reactions to form dimers, trimers, and longer oligomers. These well-defined oligomers serve as model compounds for their polymer analogues and are essential for understanding how properties like charge mobility and light absorption evolve with increasing conjugation length. The methoxy group in these oligomers provides a handle for further functionalization or for tuning their electronic characteristics.
Construction of Multi-Thiophene Systems with Extended π-Conjugation
The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies heavily on materials with extended π-conjugated systems that facilitate charge transport. Oligothiophenes and polythiophenes are premier candidates for these applications. This compound is an essential monomer for the synthesis of these materials, particularly poly(3-methoxythiophene) (PMOT).
The presence of the methoxy group (–OCH3) at the 3-position significantly influences the properties of the resulting polymer. As an electron-donating group, it lowers the oxidation potential of the monomer, making it easier to polymerize. scielo.br In the resulting polymer, the methoxy group enhances the electron density of the polythiophene backbone, which in turn modifies its electronic and optical properties. scielo.brmdpi.com This substitution leads to a red shift in the polymer's absorption and emission spectra, indicating a smaller bandgap, which is often desirable for light-harvesting and light-emitting applications. mdpi.com
The synthesis of these multi-thiophene systems from this compound is typically achieved through transition metal-catalyzed cross-coupling reactions. Methods such as Stille, Suzuki, and Kumada polycondensation are employed to create well-defined, regioregular polymers. atomfair.comwiley-vch.dersc.org In these reactions, the C-I bond provides a reactive site for C-C bond formation, allowing for the step-wise construction of the polymer chain. For instance, in a Stille coupling reaction, an organotin reagent would be coupled with the this compound monomer in the presence of a palladium catalyst to form the polythiophene. wiley-vch.deorganic-chemistry.org The choice of catalyst and reaction conditions is crucial for controlling the polymer's molecular weight and regioregularity, which are key determinants of its performance in electronic devices. rsc.orgnih.gov
Table 1: Electronic and Optical Properties of Polythiophene Derivatives This table contains representative data for polythiophene derivatives to illustrate the effect of substituents. Specific data for PMOT synthesized directly from this compound may vary based on synthesis conditions.
| Polymer | Substituent | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Band Gap (eV) | Absorption Max (λmax, nm) |
| Polythiophene (PT) | -H | -5.0 | -2.8 | 2.2 | ~480 |
| Poly(3-hexylthiophene) (P3HT) | -C6H13 | -5.2 | -3.0 | 2.2 | ~520 |
| Poly(3-methoxythiophene) (PMOT) | -OCH3 | -4.8 | -2.9 | 1.9 | ~550-600 |
Derivatives for Anode Materials in Direct Glucose Fuel Cells
While direct applications of this compound derivatives in direct glucose fuel cells are not extensively documented, the resulting polymer, poly(3-methoxythiophene), and similar polythiophene-based materials have shown significant promise in the closely related field of electrochemical glucose biosensors. These devices function on a similar principle: the catalytic oxidation of glucose at an anode surface. The insights gained from biosensor research are directly applicable to the development of anode materials for biofuel cells.
Polythiophene derivatives are attractive for these applications due to their inherent conductivity, electrochemical stability, and their ability to serve as an effective matrix for enzyme immobilization. researchgate.netdntb.gov.ua For a glucose biosensor or fuel cell anode, glucose oxidase (GOx) is typically entrapped within the polymer film on the electrode surface. nih.gov The polymer provides a biocompatible environment for the enzyme and facilitates electron transfer from the enzyme's active site to the electrode upon the oxidation of glucose.
Materials like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) have been successfully used to enhance the conductivity and enzyme immobilization capability of electrodes for glucose sensing. nih.gov Similarly, poly(3-hexyl thiophene) has been used to construct amperometric glucose biosensors. nih.gov The methoxy group in poly(3-methoxythiophene) is expected to offer advantages by further tuning the electronic properties of the polymer backbone to enhance electron transfer kinetics. The polymer's ability to be electrochemically deposited as a thin, uniform film is also crucial for constructing efficient and reproducible bio-anodes. The performance of such an anode is evaluated by its sensitivity, detection limit, and stability over time.
Table 2: Performance Characteristics of Polythiophene-Based Glucose Biosensors This table presents typical performance data for biosensors using related polythiophene materials to indicate the potential of a poly(3-methoxythiophene)-based system.
| Electrode Material | Enzyme | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| P3HT/GOx | Glucose Oxidase | 100-500 mg/dL | 50 mg/dL | 0.75 nA/mg/dL | nih.gov |
| PEDOT:PSS/Ti3C2/GQD/GOx | Glucose Oxidase | 0-500 µM | 65 µM | 21.64 µA/mM·cm² | nih.gov |
| P(dTT-bT)/GOx | Glucose Oxidase | 1.0–10 mM | 0.036 mM | 9.4 µA/mM·cm² | researchgate.net |
Development of Functionalized Heterocyclic Compounds for Diverse Applications
The C-I bond in this compound is a versatile synthetic handle for creating a wide array of more complex, functionalized heterocyclic compounds. The reactivity of the iodide as a leaving group in palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents at the 2-position of the thiophene ring. This capability is fundamental in synthetic organic chemistry for building molecules with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net
Common cross-coupling reactions utilized with iodo-thiophenes include:
Suzuki-Miyaura Coupling: Reacting this compound with an aryl or heteroaryl boronic acid to form bi-aryl structures. This is a powerful method for creating conjugated systems or linking the thiophene core to other functional moieties. researchgate.net
Sonogashira Coupling: The coupling of this compound with a terminal alkyne, which introduces a carbon-carbon triple bond. This reaction is instrumental in synthesizing rigid, linear molecules used in molecular electronics and as precursors for more complex cyclization reactions. organic-chemistry.orgibs.re.kr
Heck Coupling: The reaction with an alkene to form a new carbon-carbon double bond, allowing for the vinylation of the thiophene ring. This is useful for creating extended conjugated systems or for further functionalization of the newly introduced double bond. nih.gov
Through these synthetic strategies, the simple this compound scaffold can be elaborated into intricate molecular architectures. For example, it can be used as a key intermediate in the synthesis of tricyclic heterocyclic systems or molecules with specific biological activity. researchgate.netnih.gov The combination of the reactive iodine and the electronically influential methoxy group provides chemists with precise control over the structure and properties of the final compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Iodo-3-methoxythiophene, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with 3-methoxythiophene (CAS 17573-92-1) as a precursor, which is commercially available .
- Step 2 : Use electrophilic iodination, employing iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
- Step 3 : Monitor reaction progress via TLC or HPLC (ion-pair reversed-phase HPLC is effective for thiophene derivatives ).
- Step 4 : Optimize yield by adjusting stoichiometry (1.1–1.3 eq of iodinating agent) and reaction time (2–4 hours).
- Key Reference : Analogous protocols for thiophene derivatives are detailed in synthetic chemistry literature, with purity validation through NMR and mass spectrometry .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Step 1 : Use ¹H/¹³C NMR to confirm substitution patterns (iodine’s deshielding effect on adjacent protons and carbons).
- Step 2 : Validate molecular weight via high-resolution mass spectrometry (HRMS) .
- Step 3 : Check purity with HPLC (e.g., C18 column, acetonitrile/water mobile phase) .
- Step 4 : Cross-reference spectral data with databases like NIST Chemistry WebBook for analogous thiophene compounds .
Advanced Research Questions
Q. How can computational modeling elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Step 1 : Perform density functional theory (DFT) calculations to map electron density distribution, identifying reactive sites (e.g., iodine’s susceptibility to oxidative addition).
- Step 2 : Simulate transition states for Suzuki-Miyaura couplings using software like Gaussian or ORCA.
- Step 3 : Validate computational predictions experimentally by testing coupling efficiency with aryl boronic acids.
- Key Reference : Computational frameworks for thiophene derivatives are discussed in quantum chemistry literature .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Step 1 : Replicate conflicting studies under controlled conditions (temperature, solvent purity, oxygen/moisture exclusion).
- Step 2 : Use dynamic light scattering (DLS) to assess aggregation in solution.
- Step 3 : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine experimental variables .
- Key Insight : Discrepancies may arise from trace impurities; repurify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can substituent effects on this compound’s electronic properties be systematically studied?
- Methodological Answer :
- Step 1 : Synthesize analogs (e.g., 3-methoxy-2-bromothiophene) and compare Hammett σ values via UV-Vis spectroscopy.
- Step 2 : Use cyclic voltammetry to measure oxidation potentials, correlating with electron-withdrawing/donating effects of substituents.
- Step 3 : Cross-analyze data with computational results (DFT-derived frontier molecular orbitals) .
Methodological Guidance
Q. What literature search strategies are most effective for identifying recent advances in this compound chemistry?
- Methodological Answer :
- Step 1 : Use CAS Registry Numbers (e.g., this compound’s CAS RN) in SciFinder for precise retrieval .
- Step 2 : Combine keywords like “thiophene derivatives” AND “cross-coupling” AND “iodoarenes” in PubMed or Web of Science.
- Step 3 : Track citation networks of foundational papers (e.g., synthetic protocols for 3-methoxythiophene derivatives ).
Q. How should researchers design experiments to minimize byproducts in iodination reactions?
- Methodological Answer :
- Step 1 : Pre-cool reagents and solvents to suppress polyiodination.
- Step 2 : Use in situ FTIR to monitor iodine incorporation and adjust reagent addition rates.
- Step 3 : Optimize workup: Quench with sodium thiosulfate to remove excess iodine, followed by extraction with ethyl acetate .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?
- Methodological Answer :
- Step 1 : Apply ANOVA to identify significant variables (e.g., temperature, catalyst loading).
- Step 2 : Use principal component analysis (PCA) to reduce dimensionality in datasets with >5 variables.
- Step 3 : Report confidence intervals (95% CI) for yields to enhance reproducibility .
Q. How can researchers validate the absence of toxic byproducts in this compound synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
